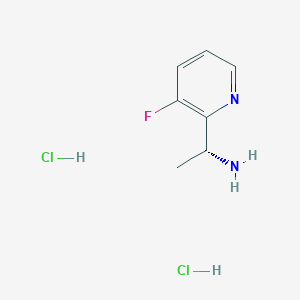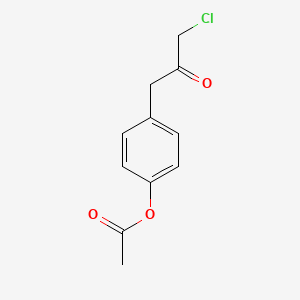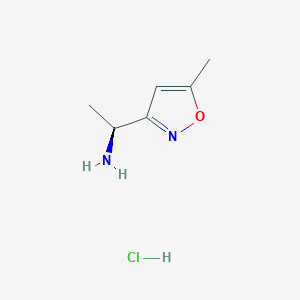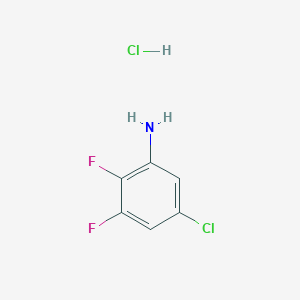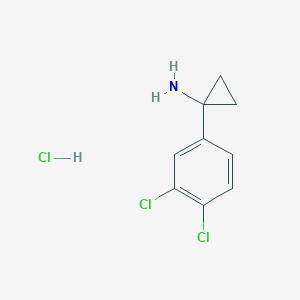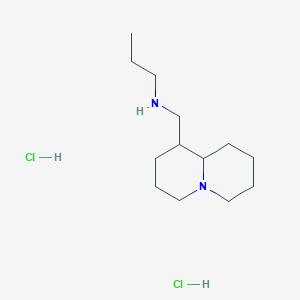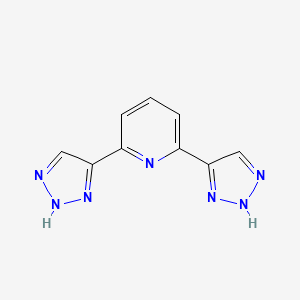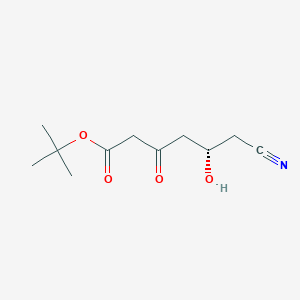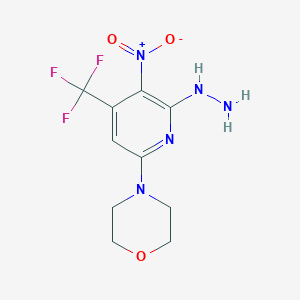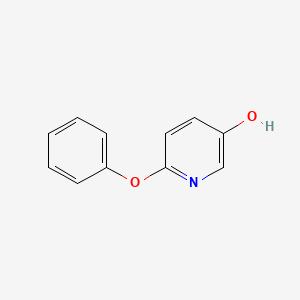
6-Phenoxypyridin-3-ol
Descripción general
Descripción
6-Phenoxypyridin-3-ol is a chemical compound with the molecular formula C11H9NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Phenoxypyridin-3-ol and its derivatives has been discussed in several studies . For instance, one study discusses the synthesis of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors . Another study discusses the synthesis of 2-Phenoxypyridin-3-yl derivatives .Molecular Structure Analysis
The molecular structure of 6-Phenoxypyridin-3-ol consists of a pyridine ring attached to a phenol group . The structure of this compound has been widely used in the molecular structure of pesticides .Chemical Reactions Analysis
The chemical reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Aplicaciones Científicas De Investigación
Antiangiogenic Activity
Research has demonstrated the antiangiogenic activities of 6-amido-2,4,5-trimethylpyridin-3-ols, a novel series based on 6-aminopyridin-3-ol. These compounds have shown significant potential in inhibiting angiogenesis-related pathologies, offering a foundation for the development of new angiogenesis inhibitors. The study highlighted that selected compounds from this series exhibited superior antiangiogenic and antitumor activities compared to known controls in a chick embryo chorioallantoic membrane assay (Lee et al., 2014).
Taste Enhancement
Another intriguing application is in the realm of taste enhancement, where N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, a novel taste enhancer referred to as alapyridaine, was synthesized. This compound, available both as a racemic mixture and in enantiopure forms, demonstrates the impact of structural variation on taste enhancement properties, offering insights into the development of new flavor enhancers (Villard et al., 2003).
OLED Applications
In the field of materials science, derivatives of 6-phenoxypyridin-3-ol, specifically blue-emitting bis-tridentate Ir(III) phosphors, have been synthesized and analyzed for their potential in organic light-emitting diodes (OLEDs). These compounds have shown promising efficiency and stability, contributing to advancements in the development of blue emitters for OLED technology. The research emphasizes the role of substituent effects on the emission properties and device performance (Kuo et al., 2018).
Anti-Inflammatory Applications
In pharmacological research focusing on inflammation, the 6-aminopyridin-3-ol scaffold has been identified as having significant anti-inflammatory activities, particularly in the context of inflammatory bowel disease (IBD). Structural modifications of this scaffold have led to the discovery of analogs with enhanced activity against colon inflammation, highlighting the potential for developing new therapeutic agents for IBD (Chaudhary et al., 2020).
Safety And Hazards
Direcciones Futuras
The future directions for the use of 6-Phenoxypyridin-3-ol and its derivatives could include the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . The phenoxypyridine structure has been widely used in the molecular structure of pesticides, and there is potential for further exploration in this area .
Propiedades
IUPAC Name |
6-phenoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQQFRTONNBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxypyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



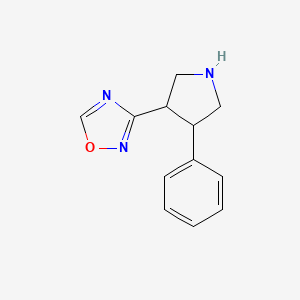
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)
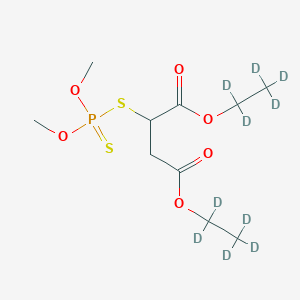
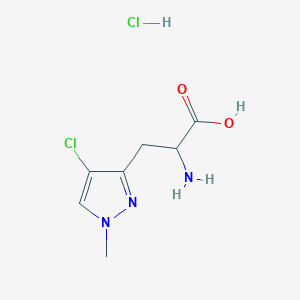
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
